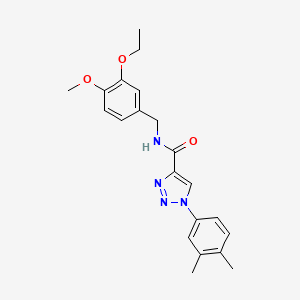

1-(3,4-dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3,4-dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide featuring a 3,4-dimethylphenyl group at the 1-position of the triazole ring and a 3-ethoxy-4-methoxybenzyl substituent on the carboxamide nitrogen. Key structural attributes include:

- Triazole core: Known for metabolic stability and hydrogen-bonding interactions in drug-receptor binding.

- Substituent diversity: The 3,4-dimethylphenyl group enhances hydrophobicity, while the 3-ethoxy-4-methoxybenzyl moiety introduces mixed lipophilic and polar characteristics.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-5-28-20-11-16(7-9-19(20)27-4)12-22-21(26)18-13-25(24-23-18)17-8-6-14(2)15(3)10-17/h6-11,13H,5,12H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWHBPHFQMECSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dimethylphenyl group and the ethoxy and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit promising anticancer properties. A study indicated that similar triazole derivatives showed significant inhibition of tumor cell proliferation. For instance, triazole tethered compounds exhibited IC50 values ranging from 1.95 to 4.24 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Enzyme Inhibition

Enzymatic assays have revealed that triazole-containing compounds can act as inhibitors for key enzymes involved in cancer progression and neurodegenerative diseases. For example:

- Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to the target showed AChE inhibitory activity with IC50 values as low as 0.23 µM .

- Butyrylcholinesterase (BuChE) Inhibition : Selective BuChE inhibitors were identified with promising selectivity indices, indicating potential for treating Alzheimer's disease .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Certain triazole hybrids demonstrated notable activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes : The binding affinity to AChE and BuChE suggests a competitive inhibition mechanism that may enhance neurotransmitter levels in synaptic clefts.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

- Study on Anticancer Efficacy : A series of synthesized triazole derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity profiles.

- Neuroprotective Effects : Research highlighted a derivative exhibiting neuroprotective effects in animal models of Alzheimer’s disease by improving cognitive function and reducing amyloid plaque formation.

Data Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key triazole-carboxamide derivatives and their features:

Key Observations :

Substituent Position and Bioactivity :

- The 3,4-dimethylphenyl group (shared with MKA027 and compounds) is associated with hydrophobic interactions in enzyme inhibition (e.g., MIF tautomerase) .

- Alkoxy substituents (e.g., 3-ethoxy-4-methoxybenzyl in the target compound vs. 4-methoxybenzyl in 3h) influence solubility and binding affinity. Ethoxy groups may enhance lipophilicity compared to methoxy .

Synthetic Routes :

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach :

- Step 1: Triazole Core Formation

Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring. Optimize reaction conditions (e.g., Cu(I) catalysts, solvent polarity) to enhance regioselectivity and yield . - Step 2: Functional Group Substitution

Introduce the 3,4-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed coupling. Adjust reaction temperature (e.g., 60–80°C) and base (e.g., K₂CO₃) to stabilize sensitive substituents . - Step 3: Carboxamide Linkage

Couple the triazole intermediate with 3-ethoxy-4-methoxybenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt). Monitor reaction progress via TLC (hexane/EtOAc 7:3) and purify via column chromatography .

Q. Key Optimization Parameters :

- Purity (>95%) confirmed by HPLC (C18 column, acetonitrile/water gradient).

- Yield improvements (e.g., 60% → 85%) achieved by microwave-assisted synthesis .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Approach :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C-NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm), benzyl ethers (δ 3.5–4.5 ppm), and methyl groups (δ 2.2–2.8 ppm). Compare with analogs in (e.g., 3e: δ 7.2 ppm for methoxybenzyl) .

- Mass Spectrometry (MS) :

Confirm molecular ion [M+H]⁺ (e.g., m/z ~435 for C₂₃H₂₆N₄O₃). Use high-resolution MS (HRMS) to distinguish isotopic patterns . - Melting Point and Solubility :

Determine melting point (e.g., 170–210°C range for triazoles in ) and solubility in DMSO/PBS for biological assays .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Structure-Activity Relationship (SAR) Insights :

- Electron-Donating Groups :

Methoxy/ethoxy substituents (e.g., 3-ethoxy-4-methoxybenzyl) enhance solubility and membrane permeability, critical for CNS-targeted therapies . - Methyl vs. Halogen Substituents :

Replacement of 4-chlorophenyl () with 3,4-dimethylphenyl may reduce cytotoxicity while retaining target affinity. Validate via comparative IC₅₀ assays (e.g., cancer cell lines) . - Triazole Position :

1,4-disubstituted triazoles (vs. 1,5-) show improved metabolic stability in hepatic microsome assays .

Q. Experimental Design :

- Synthesize analogs with systematic substituent variations (e.g., -OCH₃ → -CF₃).

- Test in parallel assays (e.g., antimicrobial MIC, kinase inhibition) to isolate substituent effects .

Q. How can researchers resolve contradictions in reported biological data for triazole derivatives?

Case Study : Discrepancies in Anticancer Activity

- Hypothesis 1 : Divergent substituent electronic profiles (e.g., electron-withdrawing Cl vs. electron-donating CH₃) alter target binding.

- Validation : Perform molecular docking with EGFR/PI3K targets; correlate computed binding energies with experimental IC₅₀ values .

- Hypothesis 2 : Assay variability (e.g., cell line heterogeneity, incubation time).

- Validation : Replicate studies using standardized protocols (e.g., NCI-60 panel, 72h incubation) .

Q. Statistical Tools :

- Use ANOVA with post-hoc tests to identify significant activity differences (p < 0.05).

- Apply principal component analysis (PCA) to deconvolute substituent contributions .

Q. What methodologies are recommended for in vivo studies of this compound?

Pharmacokinetic (PK) Optimization :

- Metabolic Stability :

- Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Modify 3-ethoxy group to block metabolic hotspots .

- Bioavailability :

- Formulate as nanocrystals or liposomes to enhance oral absorption. Monitor plasma concentration via LC-MS/MS .

Q. Toxicology Protocols :

- Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies.

- Compare with structurally related compounds (e.g., ’s N-benzyl derivatives) to predict safety margins .

Q. How can researchers design experiments to elucidate the mechanism of action?

Target Identification Strategies :

- Chemical Proteomics :

Use photoaffinity labeling with a biotinylated analog to pull down binding proteins. Identify via LC-MS/MS . - CRISPR-Cas9 Screening :

Perform genome-wide knockout screens in cancer cells to identify synthetic lethal targets .

Q. Functional Assays :

- Measure intracellular Ca²⁺ flux (Fluo-4 AM) or caspase-3 activation to probe apoptotic pathways .

Q. What computational tools are effective for optimizing this compound’s drug-likeness?

In Silico Methods :

- ADMET Prediction :

Use SwissADME or ADMETLab 2.0 to forecast permeability (LogP < 5), solubility (LogS > -4), and hERG inhibition risk . - Molecular Dynamics (MD) :

Simulate binding to ATP-binding pockets (e.g., EGFR T790M mutant) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.